Cas no 108061-47-8 (7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole)

7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 1H-Pyrido[3,4-b]indole, 7-bromo-2,3,4,9-tetrahydro-
- AK-87294
- ANW-65970
- CHEBI:100402
- CHEMBL441891
- CTK8C1152
- DNC011658
- SureCN3476066
- 7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole
- EN300-1116928
- SCHEMBL3476066
- DTXSID00434588
- PD183081
- CS-0035300
- XAHAQVIJZAMMLO-UHFFFAOYSA-N
- AKOS016005623
- DB-253602
- BDBM50136507
- 7-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline
- TQ0173
- CS-WAA0033
- CS-15602
- 7-BROMO-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
- 108061-47-8
-
- MDL: MFCD21337853
- インチ: InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2
- InChIKey: XAHAQVIJZAMMLO-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1Br)NC3=C2CCNC3
計算された属性
- せいみつぶんしりょう: 250.01056g/mol
- どういたいしつりょう: 250.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR361740-250mg |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | >98% | 250mg |
£367.00 | 2025-02-20 | |
Cooke Chemical | BD8465547-1g |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | 95+% | 1g |
RMB 5600.00 | 2025-02-21 | |
Enamine | EN300-1116928-0.1g |
7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
108061-47-8 | 95% | 0.1g |
$399.0 | 2023-10-27 | |
A2B Chem LLC | AE22487-250mg |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | >98% | 250mg |
$1785.00 | 2024-04-20 | |
A2B Chem LLC | AE22487-1g |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | >98% | 1g |
$1910.00 | 2024-04-20 | |
Apollo Scientific | OR361740-100mg |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | >98% | 100mg |
£220.00 | 2025-02-20 | |
Apollo Scientific | OR361740-1g |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | >98% | 1g |
£734.00 | 2025-02-20 | |
Alichem | A029184958-1g |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | 95% | 1g |
$1227.20 | 2023-09-04 | |
Enamine | EN300-1116928-0.05g |
7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
108061-47-8 | 95% | 0.05g |
$268.0 | 2023-10-27 | |
Enamine | EN300-1116928-2.5g |
7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
108061-47-8 | 95% | 2.5g |
$2415.0 | 2023-10-27 |
7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindoleに関する追加情報
7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole (CAS No. 108061-47-8): A Versatile Scaffold in Modern Pharmaceutical Research
The compound 7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole, identified by its CAS number 108061-47-8, represents a significant scaffold in the realm of pharmaceutical chemistry. This heterocyclic molecule, featuring a fused pyridine and indole ring system with a bromine substituent at the 7-position, has garnered considerable attention due to its structural versatility and potential biological activity. The presence of the bromine atom not only enhances its reactivity in various synthetic transformations but also makes it a valuable intermediate for the development of novel therapeutic agents.
In recent years, the exploration of nitrogen-containing heterocycles has been a cornerstone in medicinal chemistry, driven by their prevalence in biologically active molecules. The pyrido[3,4-b]indole core is particularly noteworthy, as it is found in several natural products and pharmacologically relevant compounds. For instance, derivatives of this scaffold have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The introduction of a bromine atom at the 7-position further expands its utility by facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
The synthesis of 7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the condensation of an indole derivative with a pyridine precursor followed by bromination. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. The ability to functionalize the remaining positions on the ring system allows for the creation of a diverse library of analogs, each with unique pharmacological profiles.
Recent studies have highlighted the potential of pyrido[3,4-b]indole-based compounds as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in anticancer therapies. The brominated derivative has been investigated for its ability to modulate the activity of specific kinases by binding to their active sites. Structural modifications guided by computational modeling and high-throughput screening have led to the identification of lead compounds with improved potency and selectivity. These findings underscore the importance of 7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole as a building block in drug discovery efforts.
Beyond its applications in oncology, this compound has shown promise in other therapeutic areas. For example, derivatives of the pyrido[3,4-b]indole scaffold have been explored for their antimicrobial properties. The bromine atom serves as a handle for further derivatization into molecules capable of disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Such studies are particularly relevant in the context of rising antibiotic resistance rates, where novel antimicrobial agents are urgently needed.
The impact of computational chemistry on the design and optimization of heterocyclic compounds cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of 7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-based derivatives to target proteins. By integrating experimental data with computational insights, researchers can rationally design molecules with enhanced binding affinity and reduced toxicity. This interdisciplinary approach has accelerated the discovery process and led to more efficient development pipelines.
In conclusion,7-bromo-1H、2H、3H、4H、9H-pyrido[3、4-b]indole(CAS No.108061-47-8) is a versatile scaffold with significant potential in pharmaceutical research。 Its structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules。 Recent advancements in synthetic chemistry,medicinal chemistry,and computational biology continue to expand its applications,making it a cornerstone in the development of novel therapeutic agents。 As research progresses,this compound is likely to play an even greater role in addressing some of today's most pressing medical challenges。
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